molecular formula C9H15N B2399805 N-pent-4-ynylpyrrolidine CAS No. 14044-58-7

N-pent-4-ynylpyrrolidine

Cat. No.: B2399805
CAS No.: 14044-58-7
M. Wt: 137.226
InChI Key: SCSMBLBDVCTRLK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving N-pent-4-ynylpyrrolidine are not explicitly mentioned in the searched literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the searched literature .

Scientific Research Applications

Microwave-Assisted Syntheses of N-heterocycles

Researchers have developed new synthetic methods for preparing known and novel N-heterocycles efficiently, utilizing O-phenyl oximes as precursors for iminyl radicals with a variety of acceptor side chains. This method allowed for the synthesis of dihydropyrroles and pyrrole derivatives, demonstrating the utility of microwave-assisted synthesis in generating N-heterocyclic compounds for various applications, including pharmaceuticals and materials science (Portela-Cubillo, Walton, & Scott, 2008).

In Vitro Antiviral Activity

A study on the antiviral activity of a novel orally bioavailable inhibitor of human rhinovirus 3C protease demonstrated significant efficacy across a variety of rhinovirus serotypes and related picornaviruses. This research showcases the potential for using specialized chemical compounds in the treatment of viral infections, highlighting the broader implications for the development of antiviral drugs (Patick et al., 2005).

Corrosion Inhibition

The inhibitory action of Schiff’s base derivatives on mild steel corrosion in an acidic environment has been studied, revealing the potential applications of chemical compounds in protecting industrial materials. This study not only highlights the chemical's inhibitory efficiency but also its adsorption behavior, which is crucial for understanding its application in corrosion prevention (Mrani et al., 2021).

Design and Synthesis of Anti-inflammatory Compounds

Research on the design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors explores the development of new anti-inflammatory compounds. This work illustrates the application of chemical synthesis in creating more effective treatments for inflammation-related conditions (Li et al., 2012).

Mechanism of Action

The mechanism of action of N-pent-4-ynylpyrrolidine is not explicitly mentioned in the searched literature .

Safety and Hazards

The safety and hazards associated with N-pent-4-ynylpyrrolidine are not explicitly mentioned in the searched literature .

Future Directions

The future directions of research involving N-pent-4-ynylpyrrolidine are not explicitly mentioned in the searched literature .

Properties

IUPAC Name

1-pent-4-ynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-3-4-7-10-8-5-6-9-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSMBLBDVCTRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14044-58-7
Record name 1-(pent-4-yn-1-yl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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